molecular formula C13H18N4O8 B12782563 1-(5'-(L-Alanylamino)-5'-deoxy-alpha-L-talofuranosyluronic acid)uracil CAS No. 93806-79-2

1-(5'-(L-Alanylamino)-5'-deoxy-alpha-L-talofuranosyluronic acid)uracil

Cat. No.: B12782563
CAS No.: 93806-79-2
M. Wt: 358.30 g/mol
InChI Key: LEEINPKXKQPCMH-WRYFLRNCSA-N
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Description

1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is a complex organic compound that combines amino acids and uracil, a component of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil involves multiple steps, starting with the preparation of the L-alanylamino group and its subsequent attachment to the talofuranosyluronic acid. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as the expression of specific enzymes in recombinant bacteria. These enzymes can catalyze the formation of the compound under controlled conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different uronic acid derivatives, while substitution reactions can introduce new amino or hydroxyl groups.

Scientific Research Applications

1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between amino acids and nucleic acids.

    Industry: It can be used in the production of biopolymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid-uracil conjugates and derivatives of talofuranosyluronic acid. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.

Uniqueness

1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is unique due to its specific combination of amino acid and uracil components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

93806-79-2

Molecular Formula

C13H18N4O8

Molecular Weight

358.30 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C13H18N4O8/c1-4(14)10(21)16-6(12(22)23)9-7(19)8(20)11(25-9)17-3-2-5(18)15-13(17)24/h2-4,6-9,11,19-20H,14H2,1H3,(H,16,21)(H,22,23)(H,15,18,24)/t4-,6+,7-,8+,9+,11+/m0/s1

InChI Key

LEEINPKXKQPCMH-WRYFLRNCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N

Origin of Product

United States

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